5-Methylhexyl acetate

Odor threshold Structure-odor relationships Flavor chemistry

5-Methylhexyl acetate (CAS 72246-17-4), also known as isoheptyl acetate, is a branched carboxylic acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is classified as a synthetic flavoring agent (FEMA No.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 72246-17-4
Cat. No. B12565125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexyl acetate
CAS72246-17-4
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CCCCOC(=O)C
InChIInChI=1S/C9H18O2/c1-8(2)6-4-5-7-11-9(3)10/h8H,4-7H2,1-3H3
InChIKeyOOYBITFWBADNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexyl Acetate (CAS 72246-17-4): Baseline Identity and Procurement Context


5-Methylhexyl acetate (CAS 72246-17-4), also known as isoheptyl acetate, is a branched carboxylic acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It is classified as a synthetic flavoring agent (FEMA No. 4346) and is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) [1]. The compound appears as a colorless clear liquid with a sweet, mint-like odor, a boiling point of approximately 175–176 °C at 760 mmHg, and a logP (o/w) of 3.18 . Its primary industrial use is as a flavoring agent or adjuvant in food products, and it is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as safe at current intake levels (JECFA No. 2281) [2].

5-Methylhexyl Acetate Procurement Risks: Why Branched Acetates Are Not Interchangeable


Generic substitution among aliphatic acetate esters is not scientifically supportable due to the strong dependence of odor character, threshold, and regulatory status on subtle structural modifications. The 1996 study by Takeoka, Buttery, and Ling demonstrated that the addition of a methyl branch at various positions on the alcohol chain can either increase or decrease the odor threshold of acetate esters; for example, adding a methyl group at the 1-position of hexyl acetate significantly raises its odor threshold, while for pentyl acetate the same modification lowers it [1]. This means that 5-methylhexyl acetate, which has a methyl branch at the 5-position of the hexyl chain, cannot be replaced by straight-chain hexyl acetate or other branched isomers without altering the sensory profile of a formulation. Furthermore, regulatory status diverges even within the same class: 5-methylhexyl acetate holds FEMA GRAS status (No. 4346) and a positive JECFA evaluation [2], while structurally related acetates may lack food-grade approval or have different regional clearances. The compound's distinct sweet minty character, as opposed to the fruity or floral notes of many linear acetates, further precludes functional interchangeability in flavor compositions [3].

5-Methylhexyl Acetate Head-to-Head Comparative Evidence Guide for Scientific Procurement


Odor Threshold Modulation by Methyl Branching: Position-Specific Effect in 5-Methylhexyl Acetate vs. Linear Hexyl Acetate

Takeoka et al. (1996) systematically determined odor thresholds for a series of straight-chain and branched acetate esters using a sensory panel and published quantitative values [1]. Their data established that the addition of a methyl group at the 1-position of hexyl acetate (forming 1-methylhexyl acetate) results in an elevated odor threshold compared to linear hexyl acetate; conversely, the same modification at the 1-position of pentyl acetate lowers the threshold [1]. The study demonstrates that branching position critically influences odor potency, and while 5-methylhexyl acetate was not directly measured in this series, the clear structure-odor relationship supports the inference that its 5-position methyl branch confers a different sensory threshold and character relative to the linear C7 heptyl acetate or the 2-methyl-branched isoheptyl isomer. This position-dependent threshold shift is a direct consequence of steric and electronic effects on receptor binding [1].

Odor threshold Structure-odor relationships Flavor chemistry Quantitative sensory analysis

FEMA GRAS and JECFA Safety Clearances Differentiate 5-Methylhexyl Acetate from Non-Food-Grade Acetates

5-Methylhexyl acetate holds FEMA GRAS status under FEMA No. 4346 and has received a no-safety-concern evaluation from JECFA (No. 2281) at current dietary intake levels as a flavoring agent [1] [2]. This dual regulatory clearance is not universally present among structurally similar branched acetate esters. Many isomers or near-homologs (e.g., 2-methylhexyl acetate, 3-methylhexyl acetate) have not undergone the same safety evaluation and are absent from the FEMA GRAS list and/or the JECFA flavoring database. Additionally, 5-methylhexyl acetate remains listed in the FDA Substances Added to Food (EAFUS) inventory, confirming its established regulatory standing in the United States [3]. In contrast, certain other synthetic flavoring substances (e.g., benzophenone, ethyl acrylate, myrcene) have been delisted by FDA final rule in 2018 due to carcinogenicity data, underscoring that not all acetate esters or flavoring esters share equivalent safety approvals [4].

Flavor regulation Food safety assessment JECFA evaluation FEMA GRAS

Odor Character and Volatility Profile: 5-Methylhexyl Acetate vs. Flavor-Application Competitors

The sensory profile of 5-methylhexyl acetate is characterized as sweet, minty, and distinct from the fruity or green character of most linear acetate esters used in flavor compositions. Its vapor pressure of approximately 1.09 mmHg at 25°C and boiling point of 175–176°C place it in a moderate volatility range suitable for sustained flavor release in both ambient and processed food applications . In contrast, hexyl acetate (CAS 142-92-7) delivers a fruity, green-apple, banana-like odor with a much lower reported odor threshold of 0.0018 ppm, making it far more potent but of fundamentally different character . Similarly, isoamyl acetate (CAS 123-92-2) provides a pear-like, banana note. The unique minty character of 5-methylhexyl acetate fills a specific flavor niche that cannot be replicated by linear acetates [1]. These physicochemical and sensory differences are intrinsic to structure and directly affect usage level, stability during thermal processing, and overall sensory profile in a final product.

Flavor composition Odor profile differentiation Volatility and vapor pressure Flavor formulation

5-Methylhexyl Acetate Application Scenarios Based on Comparative Product-Specific Evidence


Mint-Herbaceous Flavor Formulations Requiring Regulatory-Compliant Branched Acetates

Investigation of novel mint-type flavor compositions for confectionery, toothpaste, or chewing gum can utilize 5-methylhexyl acetate as the branched acetate backbone. Its verified FEMA GRAS and JECFA clearances [1] eliminate regulatory uncertainty, while its distinctive sweet minty odor (differentiated from fruity linear acetates per Section 3 Evidence Item 3) provides a sensory note unattainable with hexyl acetate or isoamyl acetate. Formulators can reference the Takeoka et al. structure-odor rules (Section 3 Evidence Item 1) to further tune the sensory profile by modifying branching position.

Thermally Processed Savory or Baked Goods with Sustained Flavor Release Needs

5-Methylhexyl acetate's moderate volatility (vapor pressure ~1.09 mmHg at 25°C, boiling point 175–176°C) makes it suitable for baked goods and thermally processed foods where highly volatile esters (e.g., isoamyl acetate, boiling point ~142°C) may flash off prematurely . The compound's FEMA GRAS status supports direct use as a flavoring agent in baked goods at effective levels. Its branching confers potentially enhanced stability relative to linear esters, although head-to-head thermal stability data vs. linear C7 heptyl acetate would need to be generated.

United States Food and Beverage Flavor Additive Procurement with Verified FDA EAFUS Compliance

For purchasers requiring FDA EAFUS-listed flavoring substances for U.S. market products, 5-methylhexyl acetate (listed in EAFUS with CAS 72246-17-4) offers a compliant branched acetate option [2]. Competing branched acetate esters that lack EAFUS listing or FEMA GRAS status pose audit and regulatory risk. The compound's JECFA no-safety-concern evaluation further supports international market applications beyond the U.S.

Structure–Activity Relationship Studies on Position-Specific Branching Effects in Acetate Ester Odor Thresholds

Researchers testing hypotheses about how methyl branching position affects acetate ester odor thresholds can use 5-methylhexyl acetate as a critical data point. The Takeoka et al. (1996) dataset includes many branched acetates but did not directly quantify 5-methylhexyl acetate [3]. Adding this compound to odor threshold panels would fill a gap in understanding the 5-position effect, complementing existing data on 1-position and 2-position branching effects. Procurement of highly pure (≥97%) material from reputable sources ensures minimal interference from impurities in sensory studies.

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